9,10-Bis(bromomethyl)anthracene
Overview
Description
Synthesis Analysis
The synthesis of 9,10-bis(bromomethyl)anthracene and its derivatives involves key di(halomethyl) building blocks, employing strategies such as Diels-Alder reactions, Horner-Wadsworth-Emmons olefination, and pyrrolo-annelation to introduce functional groups and extend the π-systems. These methods enable the production of compounds with varied electronic properties and potential applications in organic electronics and fluorescence-based sensors (Christensen et al., 2003).
Molecular Structure Analysis
The molecular structure of 9,10-bis(bromomethyl)anthracene derivatives often exhibits a characteristic folded conformation along the central ring, influenced by substituents and the nature of the functional groups attached. X-ray crystallography studies reveal significant intermolecular interactions that contribute to the stability and packing of these molecules in the solid state (Christensen et al., 2003).
Chemical Reactions and Properties
9,10-Bis(bromomethyl)anthracene undergoes various chemical reactions, including nucleophilic substitution and addition reactions, to yield a plethora of functionalized anthracene derivatives. These reactions are crucial for tailoring the electronic and photophysical properties of the resultant compounds for specific applications (Christensen et al., 2003).
Physical Properties Analysis
The physical properties of 9,10-bis(bromomethyl)anthracene derivatives, such as melting points, solubility, and crystallinity, are significantly influenced by the nature and position of substituents on the anthracene core. These properties are crucial for determining the suitability of these compounds in various applications, including organic electronics and optoelectronic devices (Christensen et al., 2003).
Chemical Properties Analysis
The chemical properties of 9,10-bis(bromomethyl)anthracene derivatives, such as reactivity, stability, and electronic characteristics, are largely determined by the anthracene core's electronic structure and the attached functional groups. These properties are pivotal in exploring these compounds' utility in organic synthesis, photophysical studies, and material science applications (Christensen et al., 2003).
Scientific Research Applications
Blue Light Emitting Devices : A derivative, 9,10-bis-(9′,9′-diethyl-7′-diphenylamino-fluoren-2-yl)-anthracene, has been found promising for efficient blue-light emitting devices, with a maximum quantum efficiency of 3.3% (Park et al., 2010).
Textile Applications : 9,10-bis(hetaryl anthracenes) have shown excellent results as disperse dyes on polyester fibers, suggesting potential applications in textiles (Rangnekar & Rajadhyaksha, 2007).
Organic Light-Emitting Devices : Chromophores derived from 9,10-bis(4-trimethylsilylethynylbuta-1,3-diynyl)anthracene have shown reactivity and potential for use in organic light-emitting devices (Hill & Frogley, 2023).
Cancer Research : Derivatives like 9,10-bis-N-substituted (aminomethyl)anthracenes have demonstrated DNA binding properties and cytotoxic activity against tumor cell lines (Kožurková et al., 2007).
Chemical Sensing : 9,10-bis(benzenemethylene-sulfurmethylene) anthracene exhibits strong complexation with Cu(2+), indicating its potential as a host molecule for various applications (Li Li-dong, 2006).
Piezofluorochromism : Alkyl chain length variations in 9,10-bis(N-alkylpheno-thiazin-3-yl-vinyl-2)anthracenes influence piezofluorochromism spectral shifts, affecting the solid-state optical properties of organic fluorophores (Zheng et al., 2014).
Photocatalysis : An anthracene-based photocatalyst with high reducing power shows versatility for radical fluoroalkylation, marking a promising metal-free photocatalytic method (Noto et al., 2018).
Electrochemistry : Reduction of 9,10-bis(dimesitylboryl)anthracene leads to changes in aromaticity and geometries, demonstrating the compound's interesting electrochemical properties (Zheng et al., 2015).
Spectral Properties : The UV fluorescence properties and interaction with bromobenzene of 9,10-Bis(trimethylsilylethynyl) anthracene have been analyzed, furthering its potential application in spectral studies (Hu Xiao-li, 2010).
Photophysical Properties : The influence of halogen atoms on the structures and photophysical properties of 9,10-distyrylanthracene (DSA) has been studied, showing different properties in solution and crystalline state (Wu et al., 2015).
properties
IUPAC Name |
9,10-bis(bromomethyl)anthracene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Br2/c17-9-15-11-5-1-2-6-12(11)16(10-18)14-8-4-3-7-13(14)15/h1-8H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEMDXGFCREMGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CBr)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346067 | |
Record name | 9,10-Bis(bromomethyl)anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Bis(bromomethyl)anthracene | |
CAS RN |
34373-96-1 | |
Record name | 9,10-Bis(bromomethyl)anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,10-BIS(BROMOMETHYL)ANTHRACENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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